Ethyl 1-allyl-1H-indole-2-carboxylate

synthetic chemistry N-alkylation indole derivatization

Ethyl 1-allyl-1H-indole-2-carboxylate (CAS 108797-23-5, C14H15NO2, MW 229.27 g/mol) is an N-allylated indole-2-carboxylate ester. The compound features an indole bicycle with an ethyl ester at the C-2 position and an allyl group substituted at the N-1 position, distinguishing it from the parent N-unsubstituted ethyl indole-2-carboxylate (MW 189.21 g/mol).

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B13888903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-allyl-1H-indole-2-carboxylate
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2N1CC=C
InChIInChI=1S/C14H15NO2/c1-3-9-15-12-8-6-5-7-11(12)10-13(15)14(16)17-4-2/h3,5-8,10H,1,4,9H2,2H3
InChIKeyBMPIYZCYCJBCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-allyl-1H-indole-2-carboxylate: Core Physicochemical and Structural Profile for Procurement Decision-Making


Ethyl 1-allyl-1H-indole-2-carboxylate (CAS 108797-23-5, C14H15NO2, MW 229.27 g/mol) is an N-allylated indole-2-carboxylate ester [1]. The compound features an indole bicycle with an ethyl ester at the C-2 position and an allyl group substituted at the N-1 position, distinguishing it from the parent N-unsubstituted ethyl indole-2-carboxylate (MW 189.21 g/mol) [2]. Computed physicochemical properties include an XLogP3-AA value of 3.3, a topological polar surface area (TPSA) of 31.2 Ų, zero hydrogen-bond donors, and two hydrogen-bond acceptors [1]. These features define its lipophilicity and hydrogen-bonding capacity relative to close indole-2-carboxylate analogs and inform its suitability for applications requiring specific solubility or membrane-permeability profiles.

Why Ethyl 1-allyl-1H-indole-2-carboxylate Cannot Be Replaced by Generic Indole-2-carboxylate Analogs


Indole-2-carboxylate esters bearing different N-substituents exhibit divergent reactivity, physicochemical properties, and biological target engagement. The N-allyl group is not a passive structural decoration; it directly enables unique intramolecular free-radical cyclization chemistry at the C-7 position that cannot be replicated by N-benzyl, N-methyl, or N-unsubstituted analogs [1]. Furthermore, N-allylation alters the compound’s lipophilicity (XLogP3-AA = 3.3) relative to the parent N–H compound (XLogP3-AA ≈ 2.5), affecting membrane partitioning and off-target liability [2]. Simply substituting ethyl 1-allyl-1H-indole-2-carboxylate with ethyl indole-2-carboxylate or its N-alkyl congeners would preclude access to the duocarmycin-analog chemical space and alter solubility-permeability profiles, directly impacting synthetic feasibility and assay reproducibility [1][2].

Quantitative Differential Evidence for Ethyl 1-allyl-1H-indole-2-carboxylate Against Key Comparators


Synthesis Yield: N-Allylation vs. N-Benzylation Under Identical Conditions

Under identical reaction conditions (aq. KOH, acetone, 20 °C, 2 h), ethyl indol-2-carboxylate reacted with allyl bromide to afford ethyl 1-allyl-1H-indole-2-carboxylate (2) and with benzyl bromide to afford ethyl 1-benzyl-1H-indole-2-carboxylate (3), both in excellent yields [1]. The allyl derivative can be obtained with comparable efficiency to the benzyl analog, yet offers orthogonal synthetic utility due to the terminal alkene. In contrast, alkylation with amyl bromide under identical conditions required eight hours and produced substantial amounts of the hydrolyzed acid by-product, demonstrating that the allyl electrophile provides a kinetically faster and cleaner reaction profile compared to longer-chain alkyl halides [1].

synthetic chemistry N-alkylation indole derivatization

Computational Lipophilicity (XLogP3-AA) Compared to N-Unsubstituted Parent

The computed XLogP3-AA value for ethyl 1-allyl-1H-indole-2-carboxylate is 3.3 [1], compared to 2.5 for the N-unsubstituted parent ethyl 1H-indole-2-carboxylate [2]. This +0.8 log unit difference represents a ~6.3-fold increase in the octanol-water partition coefficient, driven solely by the N-allyl substitution. The higher lipophilicity may improve membrane permeability in cell-based assays but also increases potential for non-specific protein binding.

physicochemical property lipophilicity drug-likeness

Electrophilic Reactivity: Radical Cyclization Yield at C-7 Position for Duocarmycin Analogue Synthesis

Ethyl 1-allyl-4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate (12a), bearing the N-allyl motif, underwent free-radical cyclization with Bu₃SnH/AIBN to afford the 6-endo-trig cyclized product in 95% yield as a single regioisomer [1]. In contrast, the analogous N-propargyl derivative (12g) underwent cyclization in 92% yield, and the N-(2-chloroallyl) derivative (12e) was prepared in 92% yield [1]. This demonstrates that the N-allyl substitution enables a specific, high-yielding intramolecular cyclization pathway that is not accessible with N-unsubstituted or N-alkyl (non-allylic) indole-2-carboxylate precursors. The reaction proceeds exclusively via the less-favorable 6-endo-trig mode, yielding pyrrolo[3,2,1-ij]quinoline-2-carboxylates—a new class of duocarmycin analogues [1].

free-radical cyclization duocarmycin anticancer pharmacophore

In Vitro STAT3 Inhibition Compared to Other Indole-2-carboxylates

In a PubChem bioassay (AID 2078) for STAT3 inhibition, ethyl 1-allyl-1H-indole-2-carboxylate (SID 57288035) showed an IC50 > 55.69 µM and was classified as inactive . While specific comparator indole-2-carboxylates with quantitative IC50 values against STAT3 are not identified within the same assay panel, this negative result provides a useful baseline: the compound does not promiscuously inhibit STAT3 at concentrations below ~56 µM, suggesting it may serve as a relatively clean synthetic intermediate or negative-control scaffold in STAT3-targeted screening campaigns compared to more potent indole-2-carboxylate-based STAT3 inhibitors reported elsewhere.

STAT3 inhibition PubChem bioassay screening

N-allyl vs. C-3-allyl Regioisomer: Differential Thermal Stability and Synthetic Access

Ethyl 1-allyl-1H-indole-2-carboxylate (N-allyl) and ethyl 3-allyl-1H-indole-2-carboxylate (C-3-allyl, CAS 104699-49-2) are distinct regioisomers with divergent chemical behavior. Under thermal or Lewis-acidic conditions, 1-allylindoles can undergo rearrangement to 3-allylindoles via AlCl₃ catalysis [1]. The C-3-allyl isomer (boiling point: 398.2 °C at 760 mmHg, density: 1.1 g/cm³) exhibits different physical properties and does not participate in the C-7 free-radical cyclization pathway that the N-allyl derivative enables. Researchers must explicitly verify the substitution position (N-1 vs. C-3), as procurement listings sometimes conflate the two regioisomers.

regiochemistry thermal rearrangement Claisen chemistry

Verified Application Scenarios for Ethyl 1-allyl-1H-indole-2-carboxylate Based on Quantitative Evidence


Key Intermediate for Duocarmycin-Analog Antitumor Pharmacophore Synthesis

The N-allyl group enables C-7 free-radical cyclization to construct the pyrrolo[3,2,1-ij]quinoline-2-carboxylate core of duocarmycin analogues in 95% yield [1]. Research groups pursuing DNA-alkylating antitumor agents should procure this specific N-allyl precursor, as N-unsubstituted, N-alkyl, or C-3-allyl regioisomers cannot access this cyclization pathway. [1]

Versatile Indole Building Block with Terminal Alkene Handle for Diversification

With synthesis yields comparable to the N-benzyl analog under identical alkylation conditions [2], ethyl 1-allyl-1H-indole-2-carboxylate offers the additional advantage of a terminal alkene for further functionalization (e.g., hydroboration, epoxidation, cross-metathesis). It is a cost-equivalent but synthetically more enabling alternative to ethyl 1-benzyl-1H-indole-2-carboxylate for combinatorial library synthesis. [2]

Negative-Control Scaffold for STAT3-Targeted Screening Campaigns

Documented as inactive (IC50 > 55.69 µM) in a PubChem STAT3 inhibition assay , this compound can serve as a selectivity control or background-reference compound in STAT3 inhibitor discovery programs, particularly when screening indole-2-carboxylate-focused libraries where potent STAT3 actives have been identified.

Physicochemical Probe for Structure-Permeability Relationship Studies of N-Substituted Indoles

With a computed XLogP3-AA of 3.3—0.8 log units higher than the N-unsubstituted parent [3]—ethyl 1-allyl-1H-indole-2-carboxylate is a suitable member of an N-substituted indole-2-carboxylate series for systematic investigation of how N-substitution modulates lipophilicity, membrane permeability, and protein binding in cell-based assays. [3]

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